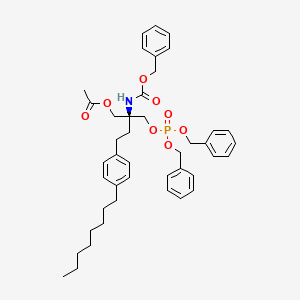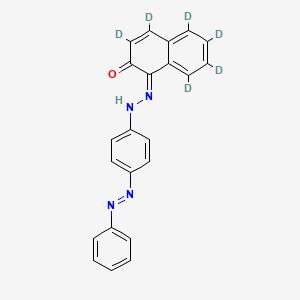
17-phenyl trinor Prostaglandin F2alpha serinol amide
Overview
Description
2-Arachidonyl glycerol (2-AG) exhibits cannabinoid agonist activity at the central cannabinoid (CB1) receptor, is an important endogenous monoglyceride species, and is thus considered to be the natural ligand for the CB1 receptor. 2-AG can also be metabolized by COX-2 to form prostaglandin (PG) 2-glyceryl esters. These 2-glyceryl esters rapidly equilibrate to form 90:10 mixtures favoring the more stable 1-glyceryl ester. 17-phenyl trinor PGF2α serinol amide is a stable analog of PGF2α 2-glyceryl ester incorporating an activity-enhancing 17-phenyl substitution. The biological activity of 17-phenyl trinor PGF2α serinol amide has not yet been determined.
Scientific Research Applications
Agonist Activity at Prostaglandin Receptors
17-Phenyl trinor prostaglandin F2alpha serinol amide (PTPFSA) is an active ingredient in bimatoprost, which binds to and activates the human ocular FP prostaglandin receptor. This action mobilizes intracellular calcium, indicating its role as an FP receptor agonist. This function is crucial in ocular therapies, particularly in the treatment of glaucoma (Sharif, Kelly, & Williams, 2003).
Ocular Hypotensive Effect
PTPFSA, as a component of bimatoprost, exhibits ocular hypotensive properties. This is attributed to its activity as a prostaglandin receptor agonist, either directly or through its role as a prostaglandin agonist prodrug (Hellberg et al., 2003).
Metabolism in Ocular Tissue
In studies involving human and bovine corneal tissue, PTPFSA undergoes enzymatic hydrolysis, converting it to a potent prostanoid FP receptor agonist. This process plays a significant role in its therapeutic effects in the eye (Maxey, Johnson, & Labrecque, 2002).
Anticancer Potential
Recent research suggests that derivatives of PTPFSA, such as 17-Trifluoromethyl phenyl trinor prostaglandin F2alpha, may have potential as novel antitumor candidates for breast cancer. This finding opens new avenues for cancer therapeutics (Mutukuru & Vijayakumar, 2021).
Unique Biological Activity of Prostamides
PTPFSA, particularly in the form of bimatoprost, represents a unique class of ocular hypotensive agents, differing significantly in pharmacology from prostanoid FP-receptor agonists. This highlights its distinct biological activity and potential therapeutic applications (Burk & Woodward, 2007).
Mechanism of Action
Target of Action
The primary target of 17-phenyl trinor Prostaglandin F2alpha serinol amide is the central cannabinoid (CB1) receptor . The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
This compound acts as an agonist at the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, being an agonist, binds to the CB1 receptor and activates it, leading to a series of reactions in the cell.
Biochemical Pathways
The compound is involved in the cyclooxygenase pathway . It is a stable analog of PGF2α 2-glyceryl ester, which can be metabolized by COX-2 to form prostaglandin (PG) 2-glyceryl esters . These 2-glyceryl esters rapidly equilibrate to form mixtures favoring the more stable 1-glyceryl ester .
Pharmacokinetics
The compound is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGNKSXLEDAGFC-LSLURRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
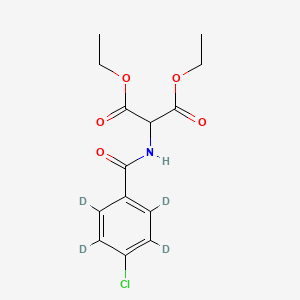
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
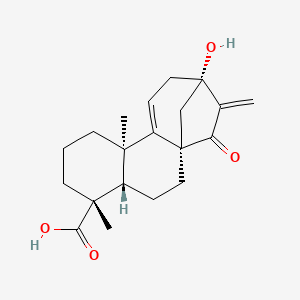
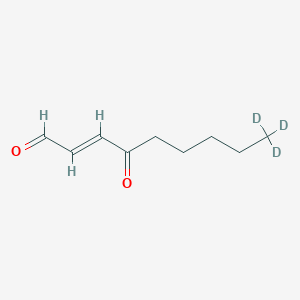
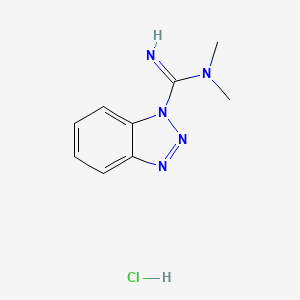

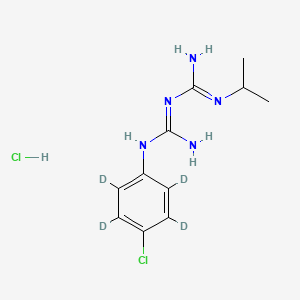
![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)
